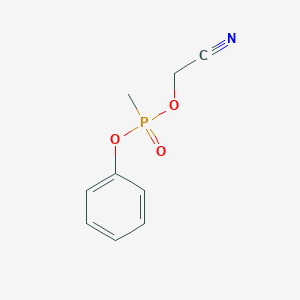
1,1'-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a propane backbone, with two benzene rings attached to the central carbon
Métodos De Preparación
The synthesis of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene typically involves the reaction of 1,1’-dibromo-2,2-diphenylcyclopropane with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Addition Reactions: The double bonds in the benzene rings can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene include:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Differing by the presence of an ethanediyl group instead of a propane backbone.
1,1’-(1-Bromo-1,2-propanediyl)dibenzene: Similar structure but without the fluorine atom.
1,1’-(2-Bromo-1,2-difluoropropane-1,1-diyl)dibenzene: Contains an additional fluorine atom.
The uniqueness of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
59974-23-1 |
|---|---|
Fórmula molecular |
C15H14BrF |
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
(2-bromo-1-fluoro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
UCBWGZBDABYVAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)






